(1S,2R)-Alicapistat, also known as ABT-957, is a selective inhibitor of calpain, a calcium-dependent cysteine protease. This compound has gained attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer’s disease. Calpain plays a significant role in various cellular processes, and its overactivation has been implicated in neurodegeneration and other pathological conditions. The compound's structure allows for high specificity towards calpain, making it a valuable candidate for research and therapeutic development.
Alicapistat is classified under the category of protease inhibitors, specifically targeting calpain 1 and calpain 2. It is synthesized from a ketoamide-based framework, which is common among selective inhibitors of proteases. Its molecular formula is with a molecular weight of approximately 433.5 g/mol . The compound is registered under the CAS number 1254698-46-8.
The synthesis of (1S,2R)-Alicapistat involves several key steps aimed at achieving diastereomeric purity. The process typically begins with the formation of a ketoamide-based structure, specifically 1-benzyl-5-oxopyrrolidine-2-carboxamide.
The molecular structure of (1S,2R)-Alicapistat features multiple functional groups that contribute to its activity as a calpain inhibitor. The compound's stereochemistry is critical for its binding affinity and selectivity towards calpain enzymes.
C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)The stereochemical configuration (1S,2R) significantly influences its biological activity and interactions with target proteins .
(1S,2R)-Alicapistat undergoes various chemical reactions that are essential for its functionality as an inhibitor:
These reactions are tailored to optimize the compound's selectivity and efficacy against calpain enzymes.
The mechanism of action of (1S,2R)-Alicapistat involves selective inhibition of calpain enzymes:
This inhibition is particularly relevant in the context of neurodegenerative diseases where calpain overactivation contributes to neuronal damage.
Alicapistat possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for evaluating the compound's suitability for clinical use .
(1S,2R)-Alicapistat has been extensively studied for its potential applications in treating neurodegenerative diseases:
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9